molecular formula C13H20ClNO B589871 4-(3-Methoxybenzyl)piperidine hydrochloride CAS No. 149986-58-3

4-(3-Methoxybenzyl)piperidine hydrochloride

Cat. No. B589871
CAS RN: 149986-58-3
M. Wt: 241.759
InChI Key: IJRLNOSIZVUNGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methoxybenzyl)piperidine hydrochloride is a chemical compound with the CAS Number: 149986-58-3 . It has a molecular weight of 241.76 . It is a solid substance .


Molecular Structure Analysis

The InChI code for 4-(3-Methoxybenzyl)piperidine hydrochloride is 1S/C13H19NO.ClH/c1-15-13-4-2-3-12 (10-13)9-11-5-7-14-8-6-11;/h2-4,10-11,14H,5-9H2,1H3;1H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

4-(3-Methoxybenzyl)piperidine hydrochloride is a solid substance . It is stored in a dry room at normal temperature .

Scientific Research Applications

Synthesis and Structural Studies

4-(3-Methoxybenzyl)piperidine hydrochloride is a compound that has been studied in various synthesis and structural analysis contexts. For example, research on sila-analogues of selective σ ligands involves derivatives of 1‘-organylspiro[indane-1,4‘-piperidine], which are high-affinity and selective ligands, with studies focusing on their synthesis, structure, and pharmacological properties (Tacke et al., 2003).

Pharmacological Properties

The pharmacological properties of compounds related to 4-(3-Methoxybenzyl)piperidine hydrochloride have been explored. In a study, derivatives of 4-(3-Chloro-4-methoxybenzyl)aminophthalazines were synthesized and evaluated for their inhibitory activity towards phosphodiesterase 5 and vasorelaxant activity in isolated porcine coronary arteries (Watanabe et al., 2000).

Chemical Reactions and Applications

The compound has been involved in studies focused on the synthesis of heterocyclic compounds and their potential applications. For instance, the treatment of certain derivatives with acid leads to various cyclization products, highlighting its role in the synthesis of complex chemical structures (Kametani et al., 1973).

Receptor Binding and Modulation

Research has also been conducted on the receptor binding profiles of related compounds, indicating the potential significance of 4-(3-Methoxybenzyl)piperidine hydrochloride in neurological and pharmacological studies. This includes studies on the selective estrogen receptor modulators and their effects on estrogen-dependent cell proliferation (Palkowitz et al., 1997).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302-H315-H319-H332-H335 . The precautionary statements include P261-P280-P305+P351+P338 .

properties

IUPAC Name

4-[(3-methoxyphenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-15-13-4-2-3-12(10-13)9-11-5-7-14-8-6-11;/h2-4,10-11,14H,5-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRLNOSIZVUNGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656560
Record name 4-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxybenzyl)piperidine hydrochloride

CAS RN

149986-58-3
Record name 4-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(3-methoxyphenyl)methyl]piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.